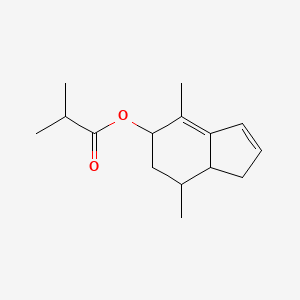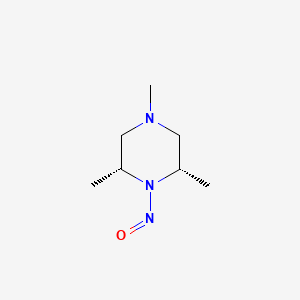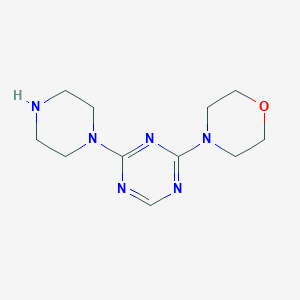
Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate involves several steps. The synthetic route typically starts with the preparation of the isoalloxazine core, followed by the introduction of the chloro, methoxy, and pyrrolidinylethyl groups. The final step involves the formation of the acetate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Scientific Research Applications
Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate can be compared with other similar compounds, such as:
Isoalloxazine derivatives: These compounds share the isoalloxazine core but differ in their substituents.
Chloro and methoxy substituted compounds: These compounds have similar functional groups but different core structures.
Pyrrolidinylethyl derivatives:
Properties
CAS No. |
99999-42-5 |
|---|---|
Molecular Formula |
C19H22ClN5O5 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
7-chloro-8-methoxy-10-(2-pyrrolidin-1-ium-1-ylethyl)benzo[g]pteridine-2,4-dione;acetate |
InChI |
InChI=1S/C17H18ClN5O3.C2H4O2/c1-26-13-9-12-11(8-10(13)18)19-14-15(20-17(25)21-16(14)24)23(12)7-6-22-4-2-3-5-22;1-2(3)4/h8-9H,2-7H2,1H3,(H,21,24,25);1H3,(H,3,4) |
InChI Key |
KAYSNYLXLZGXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].COC1=C(C=C2C(=C1)N(C3=NC(=O)NC(=O)C3=N2)CC[NH+]4CCCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)












